tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate: is a complex organic compound with a unique structure that includes a diazo group, a benzyloxy group, and a carbamate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate typically involves multiple steps:
Formation of the diazo compound: This can be achieved by diazotization of an appropriate precursor, often using reagents like sodium nitrite and hydrochloric acid.
Introduction of the benzyloxy group: This step may involve the protection of a hydroxyl group as a benzyloxy ether, using benzyl bromide and a base such as sodium hydride.
Carbamate formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazo group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction of the diazo group can yield amines or other reduced products.
Substitution: The benzyloxy group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and reaction mechanisms due to its reactive diazo group.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate involves its reactive diazo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler compound with a similar tert-butyl group.
Benzyloxycarbonyl chloride: Contains a benzyloxy group and is used in similar synthetic applications.
Diazoacetate esters: Compounds with a diazo group and ester functionality.
Uniqueness
What sets tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in complex synthetic routes and specialized applications in research and industry.
Properties
CAS No. |
2757961-71-8 |
---|---|
Molecular Formula |
C16H21N3O4 |
Molecular Weight |
319.4 |
Purity |
0 |
Origin of Product |
United States |
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